2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid
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Overview
Description
2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid typically involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with phenacyl bromide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolothiadiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazolothiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant, antibacterial, and anticancer agent
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s antibacterial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid is unique due to its specific triazolothiadiazine ring structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12N4O2S |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
2-(3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)acetic acid |
InChI |
InChI=1S/C12H12N4O2S/c17-10(18)6-15-7-16-11(9-4-2-1-3-5-9)13-14-12(16)19-8-15/h1-5H,6-8H2,(H,17,18) |
InChI Key |
XDWAILUJNWVHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC2=NN=C(N21)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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